molecular formula C18H28BrNO B12641513 N-Benzyl-11-bromoundecanamide CAS No. 71322-53-7

N-Benzyl-11-bromoundecanamide

Cat. No.: B12641513
CAS No.: 71322-53-7
M. Wt: 354.3 g/mol
InChI Key: MFJWNWDVRYECRV-UHFFFAOYSA-N
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Description

N-Benzyl-11-bromoundecanamide is a chemical compound with the molecular formula C18H28BrNO It is characterized by the presence of a benzyl group attached to an 11-bromoundecanamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-11-bromoundecanamide typically involves the bromination of an appropriate precursor followed by amide formation. One common method involves the use of N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) as the brominating agent. The reaction is catalyzed by benzoyl peroxide and carried out under reflux conditions . The resulting brominated intermediate is then reacted with benzylamine to form the final product.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-11-bromoundecanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form the corresponding amine or alcohol derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of N-substituted derivatives.

    Reduction: Formation of amines or alcohols.

    Oxidation: Formation of carboxylic acids or ketones.

Scientific Research Applications

N-Benzyl-11-bromoundecanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Benzyl-11-bromoundecanamide involves its interaction with specific molecular targets. The bromine atom can participate in electrophilic reactions, while the amide group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-Benzyl-11-chloroundecanamide
  • N-Benzyl-11-iodoundecanamide
  • N-Benzyl-11-fluoroundecanamide

Comparison

N-Benzyl-11-bromoundecanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom is more reactive in substitution reactions, making this compound a valuable intermediate in organic synthesis .

Properties

CAS No.

71322-53-7

Molecular Formula

C18H28BrNO

Molecular Weight

354.3 g/mol

IUPAC Name

N-benzyl-11-bromoundecanamide

InChI

InChI=1S/C18H28BrNO/c19-15-11-6-4-2-1-3-5-10-14-18(21)20-16-17-12-8-7-9-13-17/h7-9,12-13H,1-6,10-11,14-16H2,(H,20,21)

InChI Key

MFJWNWDVRYECRV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCCCCCCCCCBr

Origin of Product

United States

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